molecular formula C7H15ClN2O B1288871 4-(Azetidin-3-YL)morpholine hydrochloride CAS No. 223381-71-3

4-(Azetidin-3-YL)morpholine hydrochloride

Cat. No.: B1288871
CAS No.: 223381-71-3
M. Wt: 178.66 g/mol
InChI Key: AEGZLYNAJWQQTO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-YL)morpholine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of morpholine, a heterocyclic amine, and azetidine, a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-YL)morpholine hydrochloride typically involves the reaction of morpholine with azetidine derivatives under specific conditions. One common method involves the nucleophilic addition of morpholine to an azetidine intermediate, followed by hydrochloride salt formation. The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-YL)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the morpholine or azetidine rings .

Scientific Research Applications

4-(Azetidin-3-YL)morpholine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-YL)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Azetidin-3-YL)morpholine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the azetidine and morpholine rings, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGZLYNAJWQQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618658
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223381-71-3
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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